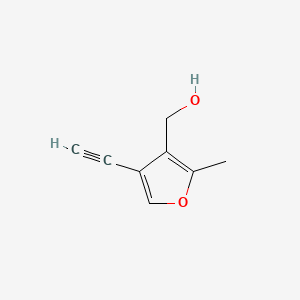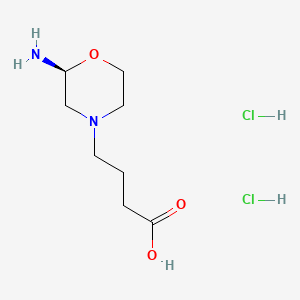
(S)-4-(2-Aminomorpholino)butanoic acid dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-4-(2-Aminomorpholino)butanoic acid dihydrochloride is a chiral amino acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an aminomorpholine group attached to a butanoic acid backbone, making it a versatile molecule for synthetic and medicinal chemistry applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(2-Aminomorpholino)butanoic acid dihydrochloride typically involves the Strecker synthesis, which is a well-known method for preparing α-amino acids. The process begins with the condensation of an aldehyde with ammonia to form an imine, followed by nucleophilic addition of cyanide to generate an α-aminonitrile. The α-aminonitrile is then hydrolyzed to yield the desired amino acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale Strecker synthesis with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the process.
化学反応の分析
Types of Reactions
(S)-4-(2-Aminomorpholino)butanoic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various derivatives of (S)-4-(2-Aminomorpholino)butanoic acid, each with unique functional groups that can be further utilized in synthetic applications.
科学的研究の応用
(S)-4-(2-Aminomorpholino)butanoic acid dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its role in biochemical pathways and enzyme interactions.
Medicine: Explored for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (S)-4-(2-Aminomorpholino)butanoic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomorpholine group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. This interaction can influence various biochemical pathways and cellular processes.
類似化合物との比較
Similar Compounds
(S)-2-Amino-N-ethylpropanamide: Another chiral amino acid derivative with similar structural features.
Phenylboronic pinacol esters: Compounds with boronic acid groups that share some chemical reactivity.
Uniqueness
(S)-4-(2-Aminomorpholino)butanoic acid dihydrochloride is unique due to its specific aminomorpholine group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.
特性
分子式 |
C8H18Cl2N2O3 |
|---|---|
分子量 |
261.14 g/mol |
IUPAC名 |
4-[(2S)-2-aminomorpholin-4-yl]butanoic acid;dihydrochloride |
InChI |
InChI=1S/C8H16N2O3.2ClH/c9-7-6-10(4-5-13-7)3-1-2-8(11)12;;/h7H,1-6,9H2,(H,11,12);2*1H/t7-;;/m0../s1 |
InChIキー |
YTJBVEOIKDHNFY-KLXURFKVSA-N |
異性体SMILES |
C1CO[C@@H](CN1CCCC(=O)O)N.Cl.Cl |
正規SMILES |
C1COC(CN1CCCC(=O)O)N.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


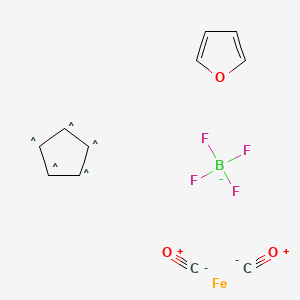
![3-Oxo-3-[2,3,5-trifluoro-4-(4-methylpiperazin-1-yl)phenyl]propanoic acid](/img/structure/B13836836.png)
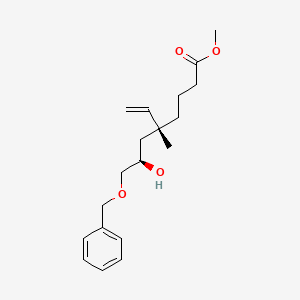
![[(4R)-4-prop-1-en-2-ylcyclohexen-1-yl]sulfinylbenzene](/img/structure/B13836848.png)
![Mono[2-(perfluorodecyl)ethyl] Phosphate Cyclohexylamine Salt](/img/structure/B13836859.png)
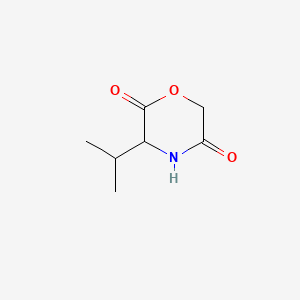
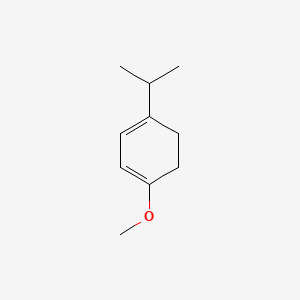
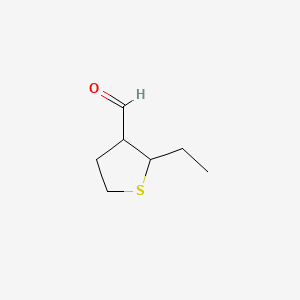
![[2-Hydroxy-3-[2-hydroxy-3-[4-(2-methoxyethyl)phenoxy]propoxy]propyl] 4-methylbenzenesulfonate](/img/structure/B13836878.png)
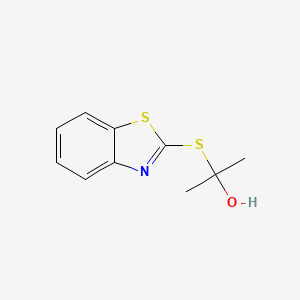
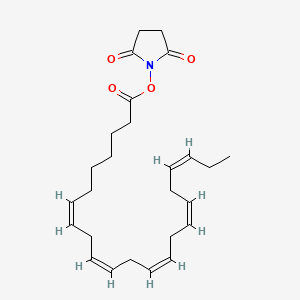
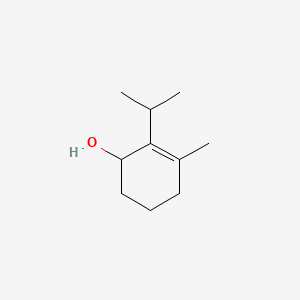
![[5-Hexanoyloxy-2-(3-hexanoyloxy-4-methoxyphenyl)-4-oxochromen-7-yl] hexanoate](/img/structure/B13836893.png)
